molecular formula C11H21ClO2 B14518563 5-Chloropentyl hexanoate CAS No. 62409-75-0

5-Chloropentyl hexanoate

Cat. No.: B14518563
CAS No.: 62409-75-0
M. Wt: 220.73 g/mol
InChI Key: BGXSOSFCBMGFNK-UHFFFAOYSA-N
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Description

5-Chloropentyl hexanoate is a chlorinated ester derived from hexanoic acid and 5-chloropentanol. Its molecular formula is C₁₁H₂₁ClO₂, with a molecular weight of 220.73 g/mol. The chlorine atom on the pentyl chain distinguishes it from non-halogenated esters, influencing its physical properties and reactivity.

Properties

CAS No.

62409-75-0

Molecular Formula

C11H21ClO2

Molecular Weight

220.73 g/mol

IUPAC Name

5-chloropentyl hexanoate

InChI

InChI=1S/C11H21ClO2/c1-2-3-5-8-11(13)14-10-7-4-6-9-12/h2-10H2,1H3

InChI Key

BGXSOSFCBMGFNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OCCCCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloropentyl hexanoate can be synthesized through the esterification reaction between hexanoic acid and 5-chloropentanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-Chloropentyl hexanoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield hexanoic acid and 5-chloropentanol.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom in the 5-chloropentyl group can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis requires a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.

    Reduction: Lithium aluminum hydride is commonly used as a reducing agent.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under appropriate conditions.

Major Products Formed

    Hydrolysis: Hexanoic acid and 5-chloropentanol.

    Reduction: Hexanol and 5-chloropentanol.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloropentyl hexanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloropentyl hexanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release hexanoic acid and 5-chloropentanol, which may have biological activity. The chlorine atom in the 5-chloropentyl group can also participate in substitution reactions, leading to the formation of various derivatives with different properties.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 5-chloropentyl hexanoate with three hexanoate esters: ethyl hexanoate, (Z)-3-hexenyl hexanoate, and furfuryl hexanoate.

Property This compound Ethyl Hexanoate (Z)-3-Hexenyl Hexanoate Furfuryl Hexanoate
Molecular Formula C₁₁H₂₁ClO₂ C₈H₁₆O₂ C₁₂H₂₂O₂ C₁₁H₁₆O₃
Molecular Weight (g/mol) 220.73 144.21 198.30 196.24
Key Functional Groups Chlorinated pentyl chain Ethyl group (Z)-3-hexenyl group Furan ring
Volatility Likely lower due to Cl High (flavor compound) Moderate (semi-volatile) Moderate (aroma compound)
Applications Organic synthesis (inferred) Food flavoring Insect pheromone studies Liquor flavor marker
Biological Activity Not reported None reported Attracts female D. baibaran moths Bioactive in beverages

Key Observations :

  • Chlorine Influence: The chlorine atom in this compound increases molecular weight and likely reduces volatility compared to ethyl hexanoate. This may enhance its stability in synthetic applications.
  • Bioactivity: (Z)-3-hexenyl hexanoate exhibits strong behavioral responses in moths, particularly females, suggesting species-specific bioactivity . In contrast, this compound’s bioactivity remains unexplored in the provided evidence.
  • Flavor Chemistry: Ethyl and furfuryl hexanoate are critical flavor compounds in beverages, with ethyl hexanoate being the most abundant (2,221 mg/L in Luzhoulaojiao liquor) .

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